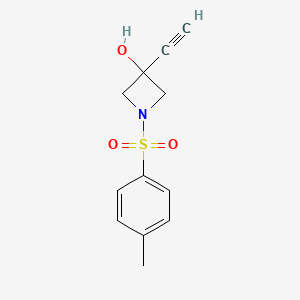

3-Ethynyl-1-tosylazetidin-3-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

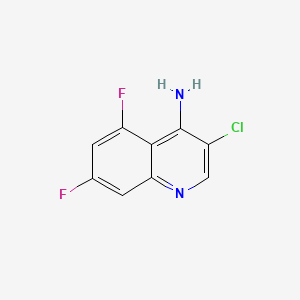

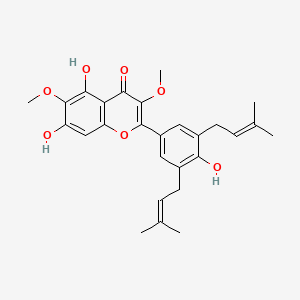

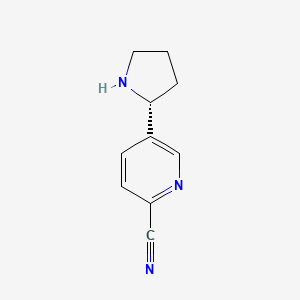

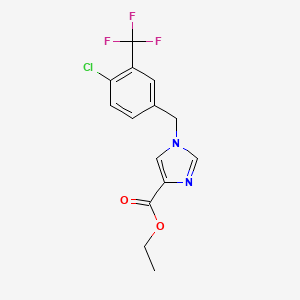

“3-Ethynyl-1-tosylazetidin-3-OL” is a chemical compound with the CAS Number: 1349199-60-5 . It has a molecular weight of 251.31 . The IUPAC name for this compound is 3-ethynyl-1-tosylazetidin-3-ol .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 tertiary alcohol, 1 sulfonamide (thio-/dithio-), and 1 Azetidine .

Physical And Chemical Properties Analysis

The compound is a yellow solid . It should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-Ethynyl-1-tosylazetidin-3-OL is involved in various synthetic routes and chemical reactions, demonstrating its versatility in organic synthesis. A notable application includes its role in the efficient synthesis of amino azetidines. For instance, an efficient two-step synthesis of 3-amino-1-benzhydrylazetidine showcases the use of 1-benzhydrylazetidin-3-ol, highlighting the utility of azetidine derivatives in synthetic chemistry (Li et al., 2006). Similarly, advancements in the preparation of 1-benzhydrylazetidin-3-ol through an improved synthesis method underline its importance in the efficient production of pharmaceutical moieties, emphasizing the compound's pivotal role in streamlining synthetic routes and enhancing product purity (Reddy et al., 2010).

Novel Synthetic Methods

Research has also focused on developing novel methods for the introduction of ethynyl groups, a key functionalization strategy in organic synthesis. For example, a radical method for the stereoselective introduction of an ethynyl group was developed, showcasing the innovative approach to functionalize molecules, potentially applicable to derivatives of 3-Ethynyl-1-tosylazetidin-3-OL (Sukeda et al., 2003). This method's significance lies in its ability to introduce ethynyl groups in various five- and six-membered-ring iodohydrins, indicating its broader applicability in synthesizing novel compounds.

Applications in Nucleoside Analogs

The compound's relevance extends to the synthesis of nucleoside analogs, where ethynylated derivatives play a crucial role. For instance, the synthesis and investigation of 4'-C-ethynyl-2',3'-dideoxynucleoside analogs underscore the compound's potential in developing antiviral agents, reflecting its contribution to medicinal chemistry and drug discovery (Siddiqui et al., 2004). The study of such analogs is vital for understanding the structural requirements for antiviral activity and could inspire the design of new therapeutics based on azetidine derivatives.

Chemical Reactivity and Modifications

Further research delves into the chemical reactivity and modification strategies for azetidine and ethynyl-bearing compounds. The study on N-tosylphenylaziridine versus N-tosylphenylazetidine in heterocyclization reactions presents a comparative analysis of their reactivity, offering insights into the synthesis of complex molecules and potentially guiding future modifications of 3-Ethynyl-1-tosylazetidin-3-OL derivatives (Ungureanu et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

3-ethynyl-1-(4-methylphenyl)sulfonylazetidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-3-12(14)8-13(9-12)17(15,16)11-6-4-10(2)5-7-11/h1,4-7,14H,8-9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMIQKHGXQUABN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-1-tosylazetidin-3-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)